molecular formula C18H19Cl2N5O2 B11296753 N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine

N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11296753
M. Wt: 408.3 g/mol
InChI Key: UEGOMFPPOWHZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorobenzyloxy Isomerism

The 2,6-dichlorobenzyloxy group exhibits regioisomerism dependent on chlorine placement. Alternative isomers include:

  • 1,3-Dichlorobenzyloxy : Chlorines at positions 1 and 3 of the benzyl ring.
  • 3,5-Dichlorobenzyloxy : Chlorines at positions 3 and 5.

The 2,6 configuration minimizes steric hindrance between chlorine atoms and the ether oxygen, enhancing thermodynamic stability compared to meta-substituted variants.

Methoxy Positional Isomerism

The methoxy group at position 3 of the central benzyl ring could theoretically occupy positions 2 or 4. A 4-methoxy isomer would place the methoxy group para to the dichlorobenzyloxy substituent, altering electronic effects on the benzylamine linkage. Conversely, a 2-methoxy isomer would introduce steric clashes with the adjacent ether group.

Substituent positioning directly influences the molecule’s dipole moment, crystal packing efficiency, and intermolecular interactions. For instance, the 3-methoxy configuration optimizes hydrogen-bonding potential with the amine group, a feature absent in other positional isomers.

Properties

Molecular Formula

C18H19Cl2N5O2

Molecular Weight

408.3 g/mol

IUPAC Name

N-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C18H19Cl2N5O2/c1-3-25-23-18(22-24-25)21-10-12-7-8-16(17(9-12)26-2)27-11-13-14(19)5-4-6-15(13)20/h4-9H,3,10-11H2,1-2H3,(H,21,23)

InChI Key

UEGOMFPPOWHZBO-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine typically involves multiple steps:

    Formation of the Dichlorobenzyl Ether: The initial step involves the reaction of 2,6-dichlorobenzyl chloride with 4-hydroxy-3-methoxybenzyl alcohol in the presence of a base such as potassium carbonate to form the dichlorobenzyl ether.

    Introduction of the Tetrazole Ring: The next step involves the reaction of the dichlorobenzyl ether with sodium azide and triethyl orthoformate to introduce the tetrazole ring.

    Final Assembly: The final step involves the coupling of the tetrazole intermediate with 2-ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorobenzyl ether moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing tetrazole and related heterocycles exhibit a wide range of pharmacological activities. The biological applications of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine are primarily linked to its structural components, which contribute to its interaction with biological targets.

Antimicrobial Activity

Tetrazole derivatives have shown promising antimicrobial properties. Studies have demonstrated that compounds with similar structures possess significant activity against various bacteria and fungi. For instance, derivatives of tetrazole have been explored for their effectiveness against Mycobacterium tuberculosis and other pathogens .

Anticancer Potential

The compound's structure suggests potential anticancer activity, as many tetrazole derivatives have been reported to inhibit cancer cell proliferation. Research has indicated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Anti-inflammatory Effects

Compounds containing the tetrazole moiety are also studied for their anti-inflammatory properties. They may inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring through cyclization methods. Structural modifications can enhance its biological activity and selectivity towards specific targets.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various tetrazole derivatives found that certain modifications significantly improved activity against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on similar tetrazole compounds revealed their ability to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting the therapeutic potential of this compound in oncology .

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The dichlorobenzyl ether moiety may interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on substituents, heterocyclic cores, synthesis yields, molecular characteristics, and inferred biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Heterocycle Key Substituents Molecular Weight (approx. m/z) Synthesis Yield (%) Potential Applications References
N-{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine (Target Compound) Tetrazole 2-Ethyl, 4-(2,6-dichlorobenzyloxy)-3-methoxybenzyl ~434.3 (calculated) Not reported Drug development (inferred)
N-{3-bromo-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amine Benzothiazole 3-Bromo, 4-(2,6-dichlorobenzyloxy)-5-methoxybenzyl, 4-(6-methylbenzothiazolyl) ~680.5 (reported: 445414-25-5) Not reported Antiproliferative agents
5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazole-2-amine Thiadiazole 2-Amino, 5-(2,6-dichlorobenzyl) ~276.1 (calculated) 76–91% Antimicrobial, industrial uses
Duo3 (1,1'-propane-1,3-diylbis{4-[(E)-{[(2,6-dichlorobenzyl)oxy]imino}methyl]-1-ethylpyridium}) Pyridinium 2,6-Dichlorobenzyloxyimino, ethylpyridium ~850.6 (calculated) Not reported Pharmaceutical formulations
4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde Benzaldehyde 2,4-Dichlorobenzyloxy, 2-hydroxy 295.0 (ESI-MS) 50.4% Synthetic intermediate

Key Findings:

Structural Variations :

  • The tetrazole core in the target compound distinguishes it from benzothiazole (), thiadiazole (), and pyridinium () analogs. Tetrazoles are favored in drug design for their stability and hydrogen-bonding capacity .
  • The 2,6-dichlorobenzyloxy group is shared with Duo3 () and ’s benzothiazole derivative, suggesting a common strategy to enhance lipophilicity and target engagement .

Synthetic Efficiency :

  • Thiadiazole derivatives (e.g., 5-(2,6-dichlorobenzyl)-1,3,4-thiadiazole-2-amine) achieve higher yields (76–91%) compared to benzaldehyde intermediates (49–50%) in , highlighting the influence of heterocycle stability on synthesis .

Molecular Characteristics :

  • The target compound’s calculated molecular weight (~434.3) is lower than benzothiazole derivatives (~680.5) but higher than thiadiazole analogs (~276.1), reflecting substituent contributions .

The target compound’s tetrazole core may offer unique pharmacokinetic advantages, such as resistance to oxidative degradation (inferred from ) .

Pharmaceutical Formulations :

  • Duo3 () and the compound in are formulated for therapeutic use, suggesting that the target compound’s dichlorobenzyloxy group may also align with drug delivery strategies .

Biological Activity

N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine is a tetrazole derivative that has garnered attention for its diverse biological activities. Tetrazoles are known for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant case studies.

  • Molecular Formula: C16H15Cl2N5O2
  • Molar Mass: 380.23 g/mol
  • CAS Number: 341011-03-8

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus100 µg/mL
Compound BEscherichia coli125 µg/mL
Compound CPseudomonas aeruginosa125 µg/mL

These findings suggest that modifications in the structure of tetrazole derivatives can enhance their antimicrobial efficacy against resistant strains.

Anticancer Activity

Tetrazole derivatives are also being explored for their anticancer properties. A study highlighted that certain tetrazole compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)
Compound DNCI-H522 (lung cancer)0.06
Compound EMCF7 (breast cancer)0.1
Compound FHT29 (colon cancer)0.25

These results indicate that the tetrazole moiety may play a crucial role in inhibiting tumor growth and proliferation.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of tetrazole derivatives has been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce pain responses in animal models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Substituents on the Benzene Ring : The presence of electron-withdrawing groups (like chlorine) enhances antibacterial activity.
  • Tetrazole Ring Modifications : Alterations to the tetrazole ring can significantly impact anticancer efficacy.
  • Alkyl Chain Length : Variations in the alkyl chain length attached to the tetrazole can modify pharmacokinetic properties.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated several tetrazole derivatives against common pathogens and found that derivatives with a methoxy group exhibited superior antibacterial activity compared to those without.
    • : The presence of methoxy groups enhances solubility and interaction with bacterial membranes.
  • Anticancer Activity Assessment : In vitro studies on breast and lung cancer cell lines revealed that specific structural modifications led to increased apoptosis in cancer cells.
    • : The incorporation of bulky groups near the tetrazole ring was linked to enhanced anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine, and how can yield be improved?

  • Methodology :

  • Use multi-component reactions (MCRs) involving aldehydes, amines, isocyanides, and azides. For example, TMSN3 (trimethylsilyl azide) facilitates tetrazole ring formation under mild conditions .
  • Purification via flash chromatography (petroleum ether/EtOAc gradients) followed by recrystallization from ethanol improves purity and yield (72% reported in similar tetrazole syntheses) .
  • Optimize stoichiometry of reagents (e.g., 1:1:1 molar ratio of aldehyde, amine, and isocyanide) to minimize side products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • 1H/13C NMR : Resolve aromatic protons (e.g., dichlorobenzyl and methoxy groups) and confirm tetrazole ring substitution patterns. For analogs, chemical shifts for tetrazole protons appear at δ 8.5–9.5 ppm .
  • Mass spectrometry (EI-MS) : Detect molecular ion peaks (e.g., [M + K]+ adducts) and fragmentation patterns to verify backbone integrity .
  • FT-IR : Identify key functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for tetrazoles) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodology :

  • Use in vitro enzyme inhibition assays (e.g., PFOR enzyme targeting, common for tetrazole derivatives) to evaluate metabolic disruption .
  • Conduct cytotoxicity assays (e.g., MTT) against cancer cell lines, noting IC50 values for structure-activity relationship (SAR) analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for tetrazole derivatives?

  • Methodology :

  • Compare reaction conditions: Microwave-assisted synthesis (e.g., 60°C, 30 min) often improves yields vs. traditional reflux .
  • Analyze solvent effects: Polar aprotic solvents (e.g., acetonitrile) enhance azide-alkyne cycloaddition kinetics .
  • Re-evaluate purification protocols: Gradient elution in flash chromatography minimizes co-elution of byproducts .

Q. How does the 2,6-dichlorobenzyl group influence the compound’s reactivity and pharmacological profile?

  • Mechanistic Insights :

  • Steric effects : The dichlorobenzyl group may hinder nucleophilic attack on the tetrazole ring, stabilizing the compound in biological environments .
  • Electrophilic substitution : Chlorine atoms direct electrophiles to specific positions on the benzene ring, altering metabolite formation .
  • Pharmacokinetics : Lipophilic Cl substituents enhance blood-brain barrier penetration, relevant for CNS-targeting drug design .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PFOR) to identify binding sites and hydrogen-bonding interactions (e.g., N–H⋯N motifs) .
  • Kinetic assays : Measure Ki values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Molecular docking : Simulate binding affinities with software like AutoDock, correlating computational data with experimental IC50 values .

Q. How can researchers address challenges in quantifying trace impurities (e.g., isoconazole derivatives) during synthesis?

  • Analytical Solutions :

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities (e.g., isoconazole nitrate, a common byproduct) .
  • Reference standards : Compare retention times and spectra with certified impurities (e.g., EP-grade nitrates) .
  • Limit tests : Follow ICH guidelines for validation (LOQ < 0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.